molecular formula C6H17O3Sn B14611994 CID 78066324

CID 78066324

Cat. No.: B14611994
M. Wt: 255.91 g/mol
InChI Key: BAZTVMXFYQFRRG-UHFFFAOYSA-N
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Description

CID 78066324 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules and their properties. Based on structural similarities to betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) , this compound is hypothesized to belong to the triterpenoid class, which is known for diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The compound’s PubChem entry provides basic descriptors such as molecular formula, weight, and topological polar surface area, but experimental data on its pharmacokinetics, toxicity, or mechanism of action remain sparse.

Properties

Molecular Formula

C6H17O3Sn

Molecular Weight

255.91 g/mol

InChI

InChI=1S/C6H11.3H2O.Sn/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;3*1H2;

InChI Key

BAZTVMXFYQFRRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Sn].O.O.O

Origin of Product

United States

Chemical Reactions Analysis

CID 78066324 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions could utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions might involve nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced. The major products formed from these reactions would vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 78066324 has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it might be studied for its interactions with biological macromolecules or its effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways or its efficacy in treating certain diseases. In industry, this compound could be utilized in the development of new materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 78066324 involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various biochemical effects, depending on the nature of the compound and the context in which it is used. For example, it might bind to a particular enzyme or receptor, thereby modulating its activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78066324, we compare it with structurally and functionally related compounds, focusing on betulin derivatives and steroid-like substrates (Figure 8 in ) . Key comparisons include:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound (CID) Molecular Formula Key Functional Groups Biological Activity Solubility (LogP) Reference
This compound Not disclosed Hypothesized triterpenoid core Unknown (predicted: enzyme inhibition) Estimated ~6.2 PubChem
Betulin (72326) C₃₀H₅₀O₂ Hydroxyl, pentacyclic triterpene Antiviral, anti-inflammatory 8.35
Betulinic acid (64971) C₃₀H₄₈O₃ Carboxylic acid, triterpene Apoptosis induction, HIV inhibition 6.87
3-O-Caffeoyl betulin (10153267) C₃₉H₅₄O₅ Caffeoyl ester, triterpene Enhanced cytotoxicity vs. cancer cells 7.92
DHEAS (12594) C₁₉H₂₈O₅S Sulfated steroid Endogenous transporter substrate -1.2

Key Findings :

Structural Differences: Unlike betulin derivatives, this compound lacks a caffeoyl or carboxylic acid moiety, suggesting distinct binding interactions. Its triterpenoid core may resemble betulin but with modifications that alter hydrophobicity or steric hindrance. Compared to sulfated steroids like DHEAS (CID 12594), this compound likely has a larger, more lipophilic structure, which could influence membrane permeability and target selectivity .

Activity Predictions :

  • Betulinic acid (CID 64971) exhibits potent apoptosis-inducing activity due to its carboxyl group, which enhances interactions with cellular targets. This compound’s lack of this group suggests divergent mechanisms, possibly targeting enzymes like cytochrome P450 or transport proteins .
  • The inhibitory potency of 3-O-caffeoyl betulin (CID 10153267) against cancer cells highlights the role of ester modifications in enhancing bioactivity. This compound’s unmodified structure may limit its efficacy unless optimized via derivatization.

Pharmacokinetic Considerations: Betulin (CID 72326) has high lipophilicity (LogP = 8.35), limiting aqueous solubility.

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